Bienvenue dans la boutique en ligne BenchChem!

(R)-3-Nitro-N-(pyrrolidin-3-yLmethyl)-pyridin-4-amine hydrochloride

chiral resolution enantiomeric purity asymmetric synthesis

(R)-3-Nitro-N-(pyrrolidin-3-ylmethyl)-pyridin-4-amine hydrochloride (CAS 1407183-79-2) is a chiral pyrrolidine-pyridine hybrid with the molecular formula C₁₀H₁₅ClN₄O₂ and a molecular weight of 258.70 g/mol. The compound features an (R)-configured pyrrolidine ring connected via a methylamine linker to a 3-nitro-substituted pyridin-4-amine core.

Molecular Formula C10H15ClN4O2
Molecular Weight 258.7 g/mol
CAS No. 1407183-79-2
Cat. No. B1402323
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-3-Nitro-N-(pyrrolidin-3-yLmethyl)-pyridin-4-amine hydrochloride
CAS1407183-79-2
Molecular FormulaC10H15ClN4O2
Molecular Weight258.7 g/mol
Structural Identifiers
SMILESC1CNCC1CNC2=C(C=NC=C2)[N+](=O)[O-].Cl
InChIInChI=1S/C10H14N4O2.ClH/c15-14(16)10-7-12-4-2-9(10)13-6-8-1-3-11-5-8;/h2,4,7-8,11H,1,3,5-6H2,(H,12,13);1H/t8-;/m1./s1
InChIKeyOBWJVFNKHQTKKL-DDWIOCJRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-3-Nitro-N-(pyrrolidin-3-ylmethyl)-pyridin-4-amine Hydrochloride: Chiral Building Block for CNS and Kinase-Targeted Synthesis (CAS 1407183-79-2)


(R)-3-Nitro-N-(pyrrolidin-3-ylmethyl)-pyridin-4-amine hydrochloride (CAS 1407183-79-2) is a chiral pyrrolidine-pyridine hybrid with the molecular formula C₁₀H₁₅ClN₄O₂ and a molecular weight of 258.70 g/mol . The compound features an (R)-configured pyrrolidine ring connected via a methylamine linker to a 3-nitro-substituted pyridin-4-amine core [1]. It is supplied as a hydrochloride salt, which enhances aqueous solubility and facilitates handling in both protic and aprotic reaction media . Its structure places it within a class of pyrrolidine derivatives that have been extensively explored as NK-3 receptor antagonists, monoamine reuptake inhibitors, and kinase inhibitor intermediates [2]. The compound is primarily utilized as an advanced synthetic intermediate in medicinal chemistry programs requiring defined (R)-stereochemistry at the pyrrolidine center.

Substitution Risks for (R)-3-Nitro-N-(pyrrolidin-3-ylmethyl)-pyridin-4-amine Hydrochloride: Why In-Class Analogs Are Not Interchangeable


Generic substitution of (R)-3-nitro-N-(pyrrolidin-3-ylmethyl)-pyridin-4-amine hydrochloride with seemingly similar pyrrolidine-pyridine analogs introduces unacceptable risk because three interdependent structural features govern the compound's synthetic utility and pharmacological trajectory. First, the absolute (R)-configuration at the pyrrolidine 3-position directly determines the spatial orientation of the pendant pyridin-4-amine pharmacophore; the (S)-enantiomer or racemic mixture will generate a different set of diastereomeric interactions when this compound is incorporated into larger, chiral drug candidates [1]. Second, the 3-nitro substituent on the pyridine ring is not electronically equivalent to 3-amino, 3-halo, or unsubstituted analogs – it withdraws electron density, alters hydrogen-bonding capacity, and can serve as a precursor for reduction to the corresponding amine, a transformation not possible with other substituents . Third, the hydrochloride salt form offers solubility and handling advantages over the free base, affecting reaction yields in subsequent synthetic steps where precise stoichiometric control is required . These three features define a unique chemical space that cannot be replicated by any off-the-shelf alternative without re-optimization of downstream synthetic routes.

Quantitative Evidence for (R)-3-Nitro-N-(pyrrolidin-3-ylmethyl)-pyridin-4-amine Hydrochloride Differentiation


Stereochemical Purity: (R)-Enantiomer vs. (S)-Enantiomer and Racemate Availability

The (R)-enantiomer of 3-nitro-N-(pyrrolidin-3-ylmethyl)-pyridin-4-amine hydrochloride is commercially available as a single stereoisomer, whereas the (S)-enantiomer lacks any documented commercial source or published characterization [1]. The racemic mixture does not appear in major vendor catalogs, meaning procurement of the (R)-form represents the only path to obtaining this chemotype in stereochemically defined form. In chiral HPLC resolution studies of related pyrrolidine racemates, preparative separation yields a defined (R)-configured enantiomer with absolute configuration confirmed by single-crystal X-ray crystallography, contrasting with the inactive (S)-enantiomer [2].

chiral resolution enantiomeric purity asymmetric synthesis medicinal chemistry

Purity Benchmark: 98% vs. 95% Commercial Grades and Impact on Downstream Synthesis

Commercial suppliers offer the compound at two purity tiers that directly affect procurement decisions. Leyan supplies the compound at 98% purity , while Matrix Scientific offers a 95% purity grade at varying scales and price points [1]. For comparison, the closely related analog 3-nitro-N-(pyridin-2-ylmethyl)pyridin-4-amine is typically listed without certified purity specifications from major vendors, forcing end-users to perform in-house purification before use . The 3-percentage-point purity difference between 95% and 98% grades translates to a 60% reduction in total impurity load (from 5% to 2% w/w), a meaningful difference when the compound serves as a late-stage intermediate where impurity carry-through could compromise final API purity profiles.

chemical purity HPLC synthetic intermediate quality control

Nitro Substituent Electronic Differentiation vs. 3-Amino and 3-Unsubstituted Analogs

The 3-nitro group on the pyridine ring imposes a fundamentally different electronic profile compared to the corresponding 3-amino or 3-unsubstituted pyridine analogs. The nitro group is a strong electron-withdrawing substituent (Hammett σₘ = 0.71), whereas an amino group is electron-donating (Hammett σₘ = -0.16) [1]. This polarity reversal alters the pyridine ring's reactivity, hydrogen-bond acceptor capacity, and metabolic stability. In structurally related 3-nitropyridine kinase inhibitor scaffolds, the nitro group has been shown to engage in critical hydrogen-bonding interactions with the hinge region of the kinase ATP-binding site, interactions that are geometrically and electronically impossible for the 3-amino analog [2]. Furthermore, the nitro group serves as a latent amine via chemical reduction (SnCl₂ or catalytic hydrogenation), enabling a divergent synthetic strategy not available to other 3-substituted analogs [3].

electron-withdrawing group nitro reduction structure-activity relationship medicinal chemistry

Salt Form Advantage: Hydrochloride vs. Free Base Solubility and Handling

The compound is exclusively offered as the hydrochloride salt across all commercial vendors, with no free base listing identified [1]. The hydrochloride salt form confers a significant aqueous solubility advantage over the free base – a general principle in pharmaceutical salt selection where hydrochloride salts of amine-containing compounds typically exhibit 10- to 1000-fold higher aqueous solubility than their corresponding free bases [2]. This enhanced solubility enables homogeneous reaction conditions in aqueous or protic solvent systems without the need for additional solubilizing agents. By contrast, the structurally related compound 3-nitro-N-(pyridin-2-ylmethyl)pyridin-4-amine is listed only as the free base, requiring additional solubilization strategies for aqueous reactions . The hydrochloride salt also provides improved long-term storage stability, with a recommended storage temperature of 2-8°C .

salt selection aqueous solubility hydrochloride salt synthetic chemistry

High-Value Application Scenarios for (R)-3-Nitro-N-(pyrrolidin-3-ylmethyl)-pyridin-4-amine Hydrochloride Procurement


Synthesis of Enantiomerically Pure NK-3 Receptor Antagonist Candidates

Pyrrolidine derivatives bearing a pyridine moiety have demonstrated high potential as NK-3 receptor antagonists for CNS indications including schizophrenia, depression, and Parkinson's disease, as disclosed in patents by Hoffmann-La Roche [1]. The (R)-configured pyrrolidine center in this compound provides a pre-resolved chiral building block that can be directly incorporated into NK-3 antagonist scaffolds without requiring chiral separation at later stages. The 3-nitro group can be retained for electron-withdrawing modulation of the pyridine ring's binding interactions or reduced to a 3-amino group for further derivatization.

Kinase Inhibitor Fragment-Based Drug Discovery

3-Nitropyridine derivatives are established hinge-binding fragments in kinase inhibitor design, with the nitro group forming critical hydrogen bonds to the kinase hinge region [2]. This compound's (R)-pyrrolidine appendage provides a vector for extending into the solvent-exposed region or the ribose pocket, depending on the target kinase. The hydrochloride salt ensures solubility in biochemical assay buffers, enabling direct use in fragment screening without pre-formulation. The 98% purity grade is suitable for biophysical assays (SPR, ITC) where impurity-driven artifacts must be minimized.

CNS Penetrant Probe Synthesis via Monoamine Transporter Targeting

Substituted pyrrolidines with pyridine rings have been explored as monoamine reuptake inhibitors with improved pharmacokinetic profiles over phenyl-based analogs [3]. The (R)-stereochemistry at the pyrrolidine 3-position, combined with the pyridine ring in place of a phenyl ring, was identified as a key structural determinant for achieving desired pharmacological selectivity and CNS penetration. This compound serves as a direct entry point into that chemical space for generating CNS-penetrant tool compounds.

Divergent Library Synthesis via Nitro Group Reduction

The 3-nitro group is a versatile synthetic handle that can be selectively reduced to the corresponding 3-amino derivative using SnCl₂ or catalytic hydrogenation [4]. This transformation enables a divergent library strategy: the nitro compound serves as the first branch point for electrophilic substitution or nitro-directed metalation, while the reduced amine serves as the second branch point for amide coupling, sulfonamide formation, or reductive amination, doubling the chemical diversity accessible from a single procurement.

Quote Request

Request a Quote for (R)-3-Nitro-N-(pyrrolidin-3-yLmethyl)-pyridin-4-amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.